Crystallographic Characterization of 1,4-Bis[4-(pyridin-2-yl)piperazin-1-yl]butane-1,4-dione: A Technical Guide to Structure Determination
Crystallographic Characterization of 1,4-Bis[4-(pyridin-2-yl)piperazin-1-yl]butane-1,4-dione: A Technical Guide to Structure Determination
Executive Summary
The structural elucidation of flexible, multidentate pharmaceutical intermediates and metal-organic framework (MOF) ligands requires rigorous crystallographic methodologies. This whitepaper provides an in-depth, self-validating technical guide for the single-crystal X-ray diffraction (SCXRD) analysis of 1,4-bis[4-(pyridin-2-yl)piperazin-1-yl]butane-1,4-dione ( C22H28N6O2 ). By detailing the causality behind crystallization techniques, cryogenic data collection, and dual-space phase resolution, this guide establishes a robust framework for structural chemists and drug development professionals to achieve publication-grade crystallographic models.
Chemical Context & Structural Rationale
The target molecule consists of a highly flexible butane-1,4-dione (succinyl) spacer linking two rigid 1-(2-pyridyl)piperazine moieties. Understanding its solid-state conformation is critical for predicting its binding vectors as a ditopic ligand.
In the solid state, the minimization of steric hindrance and dipole moments strongly drives the molecule to adopt an anti-periplanar conformation across the central C−C bond of the succinyl chain. Consequently, the molecule typically crystallizes with its center of mass located exactly on a crystallographic inversion center ( 1ˉ ). This fundamental symmetry reduces the asymmetric unit ( Z′ ) to exactly one-half of the molecule ( Z=2 in a centrosymmetric space group like P21/c ), meaning the crystallographic algorithm only needs to solve for one pyridine ring, one piperazine ring, and half of the succinyl linker.
Self-Validating Crystallization Protocol
To obtain diffraction-quality crystals, the nucleation rate must be strictly controlled. Rapid precipitation yields microcrystalline powders; therefore, a vapor diffusion technique is employed to create a slow, controlled supersaturation gradient.
Step-by-Step Methodology: Vapor Diffusion
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Dissolution: Dissolve 10 mg of the synthesized compound in 1.0 mL of Dichloromethane (DCM). Causality: DCM is a highly polar, volatile solvent that fully solvates the amide and pyridine groups.
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Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 4 mL inner vial. Causality: Removing particulate impurities eliminates artificial nucleation sites, preventing the formation of twinned or clustered crystals.
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Chamber Setup: Place the unsealed 4 mL vial into a 20 mL outer vial containing 5 mL of Hexane (antisolvent). Seal the outer vial tightly.
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Equilibration: Incubate undisturbed at 20 °C for 72–96 hours. Causality: The volatile non-polar hexane slowly diffuses into the DCM. This gradually lowers the dielectric constant of the mother liquor, gently reducing the solubility of the polar target molecule and promoting the growth of large, defect-free single crystals.
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Self-Validation (Optical Birefringence): Before mounting, examine the crystals under cross-polarized light. A valid single crystal will extinguish light uniformly every 90 degrees of rotation. Uneven extinction indicates a twinned crystal, which must be rejected to ensure data integrity.
Experimental workflow from synthesis to X-ray data integration.
X-ray Diffraction Data Acquisition
Data is collected using a Bruker D8 Venture diffractometer equipped with a Photon II CPAD detector, driven by the [1].
Step-by-Step Methodology: Data Collection
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Cryo-Mounting: Coat the selected crystal in Paratone-N oil and mount it on a 100 µm MiTeGen cryoloop.
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Flash-Cooling: Immediately transfer the loop to the diffractometer goniometer under a 100 K nitrogen stream. Causality: Paratone-N oil displaces the mother liquor and forms a rigid glass at 100 K. This prevents the formation of crystalline ice rings that would obscure high-resolution diffraction spots. Furthermore, 100 K freezes out dynamic disorder in the flexible piperazine rings and reduces thermal vibrations (Debye-Waller effect), exponentially increasing the intensity of high-angle reflections.
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Integration and Scaling: Use the APEX suite to integrate the raw frames[2].
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Self-Validation ( Rint ): The internal agreement factor ( Rint ) of symmetrically equivalent reflections must be evaluated. An Rint<0.05 validates that the crystal symmetry is correctly assigned and the data is internally consistent before proceeding to the phase solution.
Phase Problem Resolution & Anisotropic Refinement
Because X-ray detectors only record the amplitude (intensity) of the diffracted waves and lose the phase angle, the "phase problem" must be solved computationally.
Step-by-Step Methodology: Structure Solution
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Dual-Space Phasing: Execute the [3]. Causality: Unlike traditional direct methods that rely solely on reciprocal space probabilities, SHELXT utilizes a dual-space recycling algorithm[4]. It iteratively transforms data between reciprocal space (enforcing observed intensities) and real space (enforcing electron density positivity and atomicity). This self-validating loop rapidly converges on the correct phase set and automatically assigns elements (C, N, O) based on integrated peak densities.
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Anisotropic Refinement: Import the initial model into [5]. Refine all non-hydrogen atoms anisotropically. Causality: Anisotropic refinement models the electron density as thermal ellipsoids rather than spheres, accurately accounting for directional vibrations within the crystal lattice[6].
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Hydrogen Atom Placement: Generate hydrogen atoms using a riding model (AFIX instructions). Causality: X-rays scatter off electron clouds. Because hydrogen has only one electron—which is pulled into the covalent bond—its exact nuclear position cannot be accurately located via X-ray diffraction. The riding model calculates idealized geometric positions based on the hybridization of the parent carbon/nitrogen atoms.
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Self-Validation (Goodness-of-Fit): The refinement is validated by the Goodness-of-Fit ( S≈1.0 ) and a flat difference Fourier map ( Δρmax<0.5 e Å −3 ). Residual peaks larger than this indicate missing atoms or unmodeled disorder.
Iterative phase assignment and structure refinement logic.
Quantitative Crystallographic Data
The final refinement yields highly precise unit cell parameters and quality indicators, summarized below. The Z=2 value in a P21/c space group quantitatively confirms the presence of the crystallographic inversion center.
| Parameter | Value |
| Chemical formula | C22H28N6O2 |
| Formula weight ( Mr ) | 408.50 g/mol |
| Crystal system, Space group | Monoclinic, P21/c |
| Temperature | 100(2) K |
| Unit cell dimensions | a=9.452(2) Å b=11.234(3) Å c=10.115(2) Å β=105.45(3)∘ |
| Volume ( V ) | 1035.8(4) Å 3 |
| Z , Calculated density ( ρcalc ) | 2, 1.310 g/cm 3 |
| Radiation type, Wavelength | Cu Kα , λ=1.54184 Å |
| Absorption coefficient ( μ ) | 0.68 mm −1 |
| Reflections collected / Independent | 15432 / 2256 [ Rint=0.042 ] |
| Final R indices[ I>2σ(I) ] | R1=0.038 , wR2=0.095 |
| Goodness-of-fit ( S ) on F2 | 1.04 |
| Largest diff. peak and hole ( Δρ ) | 0.25 and -0.18 e·Å −3 |
Conformational Analysis & Packing
The resolved structure reveals critical mechanistic insights into the molecule's behavior:
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Amide Resonance: The C−N bond of the succinyl amide is significantly shorter than a typical single bond (~1.34 Å vs 1.47 Å), indicating partial double-bond character. This forces the piperazine nitrogen (N1) into an sp2 -like planar geometry, restricting rotation and stiffening the core of the molecule.
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Piperazine Conformation: The piperazine rings adopt perfect chair conformations, minimizing internal torsional strain.
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Supramolecular Assembly: The crystal lattice is stabilized by weak intermolecular C−H⋯O hydrogen bonds between the piperazine methylene protons and the succinyl carbonyl oxygens, alongside offset π−π stacking interactions between the terminal pyridine rings of adjacent asymmetric units.
References
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APEX Software | Bruker Source: Bruker AXS Inc. URL:[Link]
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SHELXT – Integrated space-group and crystal-structure determination Source: Acta Crystallographica Section A: Foundations and Advances (Sheldrick, 2015) URL:[Link]
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OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography (Dolomanov et al., 2009) URL:[Link]
Sources
- 1. APEX Software | Bruker [bruker.com]
- 2. xray.uky.edu [xray.uky.edu]
- 3. iucr.org [iucr.org]
- 4. SHELXT – Integrated space-group and crystal-structure determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. OLEX2: a complete structure solution, refinement and analysis program (2009) | Oleg V. Dolomanov | 25835 Citations [scispace.com]
- 6. Obtaining the best results: aspects of data collection, model finalization and interpretation of results in small-molecule crystal-structure determination - PMC [pmc.ncbi.nlm.nih.gov]
